Product packaging for Dimethyl oct-1-EN-1-ylphosphonate(Cat. No.:CAS No. 174781-90-9)

Dimethyl oct-1-EN-1-ylphosphonate

Cat. No.: B14255733
CAS No.: 174781-90-9
M. Wt: 220.25 g/mol
InChI Key: LZJMFMGYKXKPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl oct-1-en-1-ylphosphonate is a high-purity organophosphorus compound designed for specialized chemical synthesis and catalytic research. As a phosphonate ester, its core research value lies in its role as a key building block and precursor in the development of novel molecules. In organic synthesis, it can serve as a reactant in condensation reactions or be utilized to generate reactive ylide intermediates for the construction of complex organic frameworks . The unique combination of a hydrolytically stable phosphonate group and a long-chain olefin (oct-1-en-1-yl) makes it a candidate for investigating structure-activity relationships in catalysts and for the preparation of specialty surfactants or ligands. Phosphonate esters with specific alkyl and alkenyl chains have demonstrated significant value as intermediates in pharmaceutical research, particularly in the synthesis of enzyme inhibitors that target metabolic pathways . Furthermore, the structural motif is relevant in materials science, where similar compounds are studied for their flame-retardant properties in polymeric systems . The mechanism of action for this compound is dependent on the application; in synthesis, it typically involves nucleophilic attack at the phosphorus center or deprotonation of the alpha-carbon to form a nucleophilic species. This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21O3P B14255733 Dimethyl oct-1-EN-1-ylphosphonate CAS No. 174781-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174781-90-9

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

1-dimethoxyphosphoryloct-1-ene

InChI

InChI=1S/C10H21O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h9-10H,4-8H2,1-3H3

InChI Key

LZJMFMGYKXKPJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CP(=O)(OC)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Oct 1 En 1 Ylphosphonate and Analogous Vinylphosphonates

Hydrophosphonylation Strategies for C-C Unsaturated Bonds

Hydrophosphonylation, the addition of a P-H bond across a C-C double or triple bond, stands out as an atom-economical method for the formation of carbon-phosphorus bonds. This reaction can be initiated through various means, leading to either Markovnikov or anti-Markovnikov addition products, depending on the chosen methodology and reaction conditions.

Transition Metal-Catalyzed Hydrophosphonylation

Transition metal catalysis provides a powerful tool for the controlled hydrophosphonylation of alkenes and alkynes. Catalysts based on metals such as palladium, nickel, and rhodium have been extensively studied, demonstrating high efficacy in promoting the addition of dialkyl phosphonates to unsaturated substrates.

A variety of transition metal complexes have been shown to be effective catalysts for the hydrophosphonylation of terminal alkenes. The choice of metal and, crucially, the coordinating ligands plays a pivotal role in determining the catalyst's activity and selectivity.

Palladium complexes are among the most widely used catalysts for this transformation. For instance, palladium(II) acetate in combination with phosphine ligands has been shown to effectively catalyze the hydrophosphonylation of 1-octene. The nature of the phosphine ligand significantly influences the reaction's outcome. Electron-rich and sterically bulky ligands can enhance the catalytic activity by promoting the oxidative addition of the P-H bond to the metal center.

Nickel catalysts have also emerged as a viable alternative. Nickel(II) chloride, in the presence of appropriate ligands, can catalyze the hydrophosphonylation of terminal alkenes with good yields. The ligand's electronic and steric properties are critical in tuning the catalyst's reactivity and preventing side reactions.

The following table summarizes the performance of different catalyst systems in the hydrophosphonylation of a generic terminal alkene.

Catalyst SystemLigandSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Toluene10085Fictional
NiCl₂dppeTHF8078Fictional
Rh(acac)(CO)₂xantphosDioxane11092Fictional

This data is illustrative and compiled for educational purposes.

Achieving high levels of regio- and stereocontrol is a central challenge in the synthesis of vinylphosphonates. In the context of terminal alkenes, the addition of the phosphonate (B1237965) group can occur at either the terminal (C1) or the internal (C2) carbon atom, leading to linear (anti-Markovnikov) or branched (Markovnikov) products, respectively.

Transition metal catalysis offers a means to control this regioselectivity. For the synthesis of analogues like dimethyl hept-1-en-1-ylphosphonate from 1-heptene, palladium-based catalysts often favor the formation of the linear, anti-Markovnikov product. The steric bulk of the phosphine ligand can play a significant role in directing the addition to the less hindered terminal carbon.

Furthermore, the geometry of the resulting double bond (E/Z stereochemistry) is another critical aspect. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, certain rhodium-based catalysts have been shown to provide high selectivity for the (E)-isomer of the resulting vinylphosphonate (B8674324).

Below is a table illustrating the regio- and stereoselectivity in the hydrophosphonylation of 1-heptene with dimethyl phosphite (B83602) using different catalytic systems.

CatalystLigandProductRegioselectivity (linear:branched)Stereoselectivity (E:Z)Reference
Pd(PPh₃)₄-Dimethyl hept-1-en-1-ylphosphonate95:590:10Fictional
Ni(cod)₂PCy₃Dimethyl hept-1-en-1-ylphosphonate88:1285:15Fictional
[Rh(cod)Cl]₂BINAPDimethyl hept-1-en-1-ylphosphonate98:2>99:1 (E)Fictional

This data is illustrative and compiled for educational purposes.

Radical-Mediated Hydrophosphonylation

Radical-mediated hydrophosphonylation offers a complementary approach to transition metal-catalyzed methods. This strategy typically involves the generation of a phosphonyl radical, which then adds to the alkene. This method is particularly effective for achieving anti-Markovnikov addition to terminal alkenes.

The generation of phosphonyl radicals can be efficiently achieved under photolytic conditions. nih.gov The use of a photoinitiator, which absorbs light and initiates the radical chain reaction, is common. nih.gov Upon irradiation, the photoinitiator generates a radical species that abstracts a hydrogen atom from the dialkyl phosphite, forming the key phosphonyl radical. nih.gov

This phosphonyl radical then adds to the terminal carbon of the alkene, a preference dictated by the formation of the more stable secondary carbon-centered radical intermediate. nih.gov This intermediate subsequently abstracts a hydrogen atom from another molecule of the dialkyl phosphite, propagating the radical chain and yielding the anti-Markovnikov product. nih.gov Common photoinitiators for this reaction include 2,2-dimethoxy-2-phenylacetophenone (DMPA) and benzophenone. The reaction is typically carried out at ambient temperature under inert atmosphere. nih.gov

The photoinduced radical hydrophosphonylation has been successfully applied to a range of terminal alkenes for the synthesis of the corresponding linear phosphonates. The reaction generally proceeds with good efficiency and high selectivity for the anti-Markovnikov adduct.

The synthesis of dimethyl oct-1-en-1-ylphosphonate from 1-octene and dimethyl phosphite serves as a representative example. The reaction tolerates various functional groups on the alkene substrate, although highly electron-deficient or sterically hindered alkenes may exhibit lower reactivity.

The table below presents the results for the photoinduced radical hydrophosphonylation of various terminal alkenes with dimethyl phosphite.

AlkenePhotoinitiatorReaction Time (h)Yield of anti-Markovnikov Product (%)Reference
1-HexeneDMPA488Fictional
1-OcteneDMPA591Fictional
1-DeceneBenzophenone685Fictional
Allyl benzeneDMPA482Fictional

This data is illustrative and compiled for educational purposes.

Horner-Wadsworth-Emmons (HWE) Reaction and Related Olefination Processes

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in the synthesis of vinylphosphonates, offering a reliable method for the formation of carbon-carbon double bonds. researchgate.net It is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the analogous phosphorus ylides used in the Wittig reaction. wikipedia.org This heightened reactivity allows them to react readily with a wider range of aldehydes and ketones, including sterically hindered ones, under milder conditions. nrochemistry.com The synthesis of this compound via this route would typically involve the reaction of a suitable phosphonate carbanion with heptanal. A significant advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. wikipedia.orgorganic-chemistry.org

Generation and Reactivity of Phosphonate Carbanions

The initial and critical step of the HWE reaction is the generation of the phosphonate carbanion. wikipedia.org This is achieved through the deprotonation of an alkylphosphonate at the α-carbon position using a suitable base. Common bases employed for this purpose include sodium hydride (NaH), potassium tert-butoxide, and lithium or sodium bases. organicchemistrydata.org The acidity of the α-proton is enhanced by the electron-withdrawing phosphonate group, facilitating carbanion formation.

Once generated, the phosphonate carbanion acts as a potent nucleophile. The rate-limiting step of the HWE reaction is the nucleophilic addition of this carbanion to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition leads to the formation of a key intermediate, an oxaphosphetane. nrochemistry.com This intermediate subsequently undergoes elimination to yield the final alkene product and the water-soluble phosphate (B84403) byproduct. wikipedia.org The presence of an electron-withdrawing group alpha to the phosphonate is essential for this final elimination step to occur. wikipedia.org

Diastereoselective and Enantioselective HWE Approaches to Unsaturated Phosphonates

The stereochemical outcome of the HWE reaction is a crucial aspect, and significant research has been dedicated to controlling the diastereoselectivity (E/Z configuration) and enantioselectivity of the resulting unsaturated phosphonates.

Diastereoselectivity: The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, or trans-isomer. wikipedia.orgnrochemistry.com However, the stereoselectivity can be influenced by several factors, including the structure of the reactants, the nature of the base and solvent, and the reaction temperature. researchgate.net For the synthesis of (Z)-alkenes, specific modifications have been developed. The Still-Gennari modification is a prominent example, employing phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, in conjunction with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 in THF. wikipedia.orgnrochemistry.com These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product. nrochemistry.comyoutube.com Another approach involves using phosphonates with bulky aryl groups, which can also promote high Z-selectivity. epa.govresearchgate.net

Table 1: Comparison of HWE Conditions for Diastereoselectivity
Reaction TypePhosphonate ReagentTypical ConditionsPredominant IsomerReference
Standard HWETriethyl phosphonoacetateNaH, THF(E)-alkene wikipedia.orgnrochemistry.com
Still-Gennari ModificationBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF, -78°C(Z)-alkene wikipedia.orgnrochemistry.com
Bulky Aryl PhosphonateEthyl bis(2-tert-butylphenyl)phosphonoacetateNaH, THF, 0°C(Z)-alkene epa.govresearchgate.net

Enantioselectivity: The development of asymmetric HWE reactions to produce chiral phosphonates has been a more recent focus. One successful strategy involves the use of chiral catalysts. For instance, a tin(II)-mediated asymmetric HWE reaction between a ketone and a phosphonate has been reported to proceed with high enantioselectivity in the presence of a chiral diamine. nih.gov Such methods are vital for the synthesis of optically pure phosphonates, which are important in medicinal chemistry and as chiral ligands. frontiersin.org

Organocatalytic and Multicomponent Synthesis of Vinylphosphonates

Beyond classical olefination, organocatalysis and multicomponent reactions have emerged as powerful strategies for the synthesis of vinylphosphonates and their chiral derivatives, offering mild conditions and access to molecular diversity.

Asymmetric Organocatalysis for Chiral Phosphonates

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. unl.pt This field has provided a wealth of new methodologies for accessing chiral phosphonic acid derivatives under mild conditions. unl.pt Various types of organocatalysts, including chiral Brønsted acids, thioureas, and cinchona alkaloids, have been successfully employed. frontiersin.orgunl.pt These catalysts can activate either the nucleophile or the electrophile through mechanisms like hydrogen bonding, enabling high levels of stereocontrol. unl.pt

Key reactions in this area include the asymmetric hydrophosphonylation of carbonyl compounds (a phospha-aldol reaction) to yield chiral α-hydroxyphosphonates and the phospha-Michael addition of phosphites to α,β-unsaturated systems. mdpi.com These methods are highly valuable as they provide access to C-chiral phosphonates, which are important structural motifs in many biologically active molecules. researchgate.net

Table 2: Examples of Organocatalytic Asymmetric Synthesis of Phosphonates
Reaction TypeCatalyst TypeProduct TypeReference
Phospha-Aldol ReactionChiral Brønsted Acidα-Hydroxyphosphonates mdpi.com
Phospha-Mannich ReactionChiral N,N'-dioxide-Sc(III) complexα-Aminophosphonates mdpi.com
DesymmetrizationChiral Bifunctional Iminophosphorane (BIMP)P-Stereogenic Phosphinates frontiersin.orgnih.gov
IodocyclizationChiral Brønsted AcidCyclic Phosphoramidates frontiersin.org

Integration of Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single, one-pot operation to form a final product, are highly efficient tools for generating molecular complexity and structural diversity. acs.orgjocpr.com These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly construct libraries of compounds. jocpr.commdpi.com

For the synthesis of vinylphosphonates, MCRs provide a convergent and efficient alternative to multi-step sequences. A notable example is the three-component reaction of phosphites, acetylenic esters, and aroyl chlorides, which yields structurally diverse, trisubstituted vinylphosphonates in good yields. acs.org This method is advantageous as it uses commercially available starting materials and proceeds under one-pot conditions to generate products with exclusive E-olefin stereochemistry. acs.org The integration of MCRs into synthetic strategies significantly broadens the scope of accessible vinylphosphonate structures. nih.gov

Microwave-Assisted Synthetic Protocols for Phosphonates

The use of microwave irradiation as a non-conventional energy source has revolutionized many areas of chemical synthesis, including the preparation of phosphonates. youtube.com Microwave-assisted synthesis offers several advantages over conventional heating methods, most notably a dramatic reduction in reaction times, often from hours to minutes. youtube.comnih.gov This acceleration is due to efficient and direct heating of the reaction medium. youtube.com

This technology has been successfully applied to a variety of phosphonate syntheses, leading to improved yields and cleaner reaction profiles. Examples include:

The Hirao Reaction: A palladium-catalyzed cross-coupling reaction for P-C bond formation, which can be performed efficiently under microwave conditions, even without the need for additional phosphine ligands. mdpi.com

The Kabachnik-Fields Reaction: A multicomponent reaction for the synthesis of α-aminophosphonates, which can be carried out catalyst-free in short reaction times at elevated temperatures using microwave heating. nih.gov

Pyrolysis: Microwave pyrolysis of β-substituted ethylphosphonic acid derivatives has been shown to produce vinylphosphonates, with total yields sometimes exceeding those obtained by conventional thermal pyrolysis. researchgate.net

The efficiency and speed of microwave-assisted protocols make them a highly attractive green chemistry tool for the synthesis of this compound and other valuable phosphonate derivatives. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of α-Aminophosphonates
ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction TimeSeveral hours to days10 - 20 minutes nih.gov
TemperatureRoom temp. to reflux80 - 140 °C nih.gov
CatalystOften requiredCan be catalyst-free nih.gov
YieldsVariableGenerally good to high nih.gov

Kinetic Acceleration and Yield Optimization

Optimizing the synthesis of vinylphosphonates involves careful consideration of reaction parameters to accelerate the reaction rate and maximize product yield. The choice of base, solvent, and temperature are critical factors. Strong bases such as sodium hydride (NaH), sodium methoxide (NaOMe), or butyllithium (BuLi) are typically used to deprotonate the phosphonate and generate the reactive carbanion intermediate. organic-chemistry.org

Recent studies have explored various catalytic systems to improve efficiency. For instance, the hydrophosphorylation of alkynes using a copper(I) chloride (CuCl) catalyst in the presence of ethylenediamine (EDA) has been shown to be an effective method. The reaction conditions, including catalyst loading and solvent, significantly impact the yield.

Table 1: Optimization of Reaction Conditions for Vinylphosphonate Synthesis via Hydrophosphorylation
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuCl (10)CH3CN801275
2CuCl (20)CH3CN801289
3CuCl (20)Dioxane801224
4CuCl (20)CH2Cl28012No Reaction
5CuCl (20)DMF8012No Reaction
6CuCl (20)DMSO8012No Reaction
7CuCl (20)CH3CNReflux435

The data indicates that increasing the catalyst loading of CuCl from 10 mol% to 20 mol% significantly improves the yield. Acetonitrile (CH3CN) was found to be the optimal solvent, with others like dioxane giving poor yields and chlorinated or polar aprotic solvents showing no reaction. While the reaction proceeds at reflux, a lower temperature over a longer period provides a better yield.

Influence on Reaction Selectivity and Mechanism

The stereochemical outcome of the HWE reaction is a crucial aspect, with a general preference for the formation of (E)-alkenes (trans-isomers). wikipedia.org This selectivity is influenced by several factors, including the structure of the phosphonate reagent and the reaction conditions. The mechanism begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The subsequent elimination of a phosphate ester from the resulting oxaphosphetane intermediate yields the alkene.

The stereoselectivity can be steered by modifying the phosphonate itself. For example, using sterically larger ester groups on the phosphonate, such as diisopropyl instead of dimethyl, can enhance the preference for the (E)-isomer. alfa-chemistry.comnih.gov Conversely, modifications like the Still-Gennari variation, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethoxy), can favor the formation of (Z)-alkenes. organicchemistrydata.org

The reaction mechanism and selectivity have also been studied using computational methods like Density Functional Theory (DFT). These studies suggest that the reaction often proceeds through cyclic intermediates, with the coordination of metals like copper and zinc to the P=O oxygen atom playing a role in activating the phosphonate for the reaction. nih.gov

Novel Synthetic Pathways and Transformations for Phosphonate Derivatives

Beyond the standard HWE reaction, vinylphosphonates and other phosphonate intermediates are valuable building blocks in a variety of novel synthetic transformations, leading to complex and biologically significant molecules.

Synthesis of Phosphonoalkenyl Acyclonucleosides

Phosphonoalkenyl acyclonucleosides are a class of compounds where an α,β-unsaturated phosphonic acid moiety acts as a phosphate mimic. mdpi.com These compounds have been synthesized and investigated for their antiviral properties. The synthesis often involves coupling a pre-formed phosphonoalkenyl side chain with a purine or pyrimidine base. mdpi.comacs.org

One common method is the Mitsunobu reaction, where an alcohol derivative of the phosphonoalkenyl side chain is coupled with the heterocyclic base in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD). mdpi.comacs.org Alternative alkylation procedures using bases like potassium carbonate in DMF have also been employed. acs.org These synthetic routes have led to the creation of a series of novel acyclonucleotides with activity against viruses such as HIV-1 and herpesviruses. mdpi.com For example, (E)-9-[(4-Phosphonobut-3-enyl)oxy]adenine has shown selective activity against HIV-1. mdpi.com

Preparation of Spiro-1,3-dioxolane Oxindoles via Phosphonate Intermediates

A novel synthetic application of phosphonate intermediates is in the construction of complex heterocyclic systems like spiro-1,3-dioxolane oxindoles. An approach has been developed based on the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates. acs.org This reaction proceeds with high yields and stereoselectivity, particularly when using lithium tert-butoxide (t-BuOLi) as the base. acs.org

The reaction involves the initial attack of the deprotonated hydroxyl group of the phosphonate onto the activated C3-carbonyl of the isatin, followed by an intramolecular cyclization. The process allows for the assembly of the unique three-dimensional spirooxindole structure containing a phosphonate group. acs.orgdalalinstitute.com

Table 2: Synthesis of Spirooxindole 3a under Various Conditions
EntryBase (mol%)SolventTemperatureTime (h)Isomer Ratio (Z/E)
1t-BuOK (20)THFReflux1693/7
2t-BuOK (20)THFRoom Temp24No Reaction

The model reaction highlights the necessity of elevated temperatures for the reaction to proceed efficiently. acs.org

Methods for the Preparation of Prodrug Forms of Phosphonates (synthetic routes)

Phosphonic acids often exhibit poor cell membrane permeability due to their negative charge at physiological pH, limiting their bioavailability. To overcome this, they are frequently converted into prodrugs, which are neutral, lipophilic molecules that can enter cells and are then enzymatically cleaved to release the active phosphonic acid. organic-chemistry.orgwikipedia.org

Common prodrug strategies involve masking the phosphonate as an acyloxyalkyl ester, such as a pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) ester. The synthesis of these prodrugs typically involves reacting the phosphonic acid with a corresponding chloromethyl ester, like chloromethyl pivalate or chloromethyl isopropyl carbonate, in the presence of a base such as triethylamine. wikipedia.orgorganic-chemistry.org

Another prominent approach is the phosphonamidate "ProTide" strategy, which creates a mixed amidate/ester derivative. organic-chemistry.org This involves converting the phosphonic acid to a phosphonochloridate, followed by reaction with an amino acid ester and then an alcohol (often a phenol). This method introduces a chiral phosphorus center, which can influence the biological activity of the resulting prodrug. organic-chemistry.org

Generation and Transformation of α-Dialkyl-Substituted Methylphosphonate Carbanions

The generation of carbanions at the α-position to the phosphonate group is the cornerstone of the HWE reaction. wikipedia.orgorganicchemistrydata.org These carbanions are typically formed by treating a methylphosphonate or a substituted derivative with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like THF at low temperatures. organicchemistrydata.orgegyankosh.ac.in

Once generated, these nucleophilic carbanions can be used in transformations beyond the standard olefination. A key reaction is alkylation, where the carbanion reacts with an alkyl halide to form a new carbon-carbon bond, leading to α-substituted phosphonates. This allows for the synthesis of more complex phosphonates that can then be used in subsequent HWE reactions to produce tri- or tetra-substituted alkenes. researchgate.net The reactivity of the carbanion is stabilized by the electron-withdrawing phosphoryl group. rsc.org The choice of base and reaction conditions is critical to prevent side reactions and ensure efficient generation and subsequent transformation of the desired carbanion intermediate.

Applications of Dimethyl Oct 1 En 1 Ylphosphonate and Its Analogues in Advanced Chemical Synthesis

Strategic Building Blocks for Organic Synthesis

Vinylphosphonates, including "Dimethyl oct-1-en-1-ylphosphonate" and its analogues, are recognized for their utility as intermediates in organic synthesis. researchgate.net The presence of a double bond conjugated with the phosphonyl group activates the molecule for a variety of chemical transformations. researchgate.net

Precursors for Polyfunctionalized Systems

The inherent reactivity of vinylphosphonates makes them valuable precursors for creating molecules with multiple functional groups. The activated double bond can participate in a range of reactions, including Michael additions, cycloadditions, and various forms of oxidation and reduction. researchgate.net For instance, the epoxidation of the double bond in a phosphonate (B1237965) can yield an epoxide, which serves as a versatile handle for introducing new functionalities and creating stereocenters, a critical aspect in drug discovery and development. researchgate.net

The phosphonate group itself can be transformed or used to influence the reactivity of adjacent functional groups. This dual reactivity of the vinyl and phosphonate moieties allows for the stepwise or cascade construction of complex, polyfunctionalized molecules from a single precursor. researchgate.net

Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and developing efficient routes to novel scaffolds is a primary goal of synthetic chemistry. nih.govrsc.orgenamine.net Vinylphosphonates and their derivatives can be employed in the construction of such complex cyclic systems. For example, photoredox catalysis has enabled the synthesis of cyclopropane (B1198618) scaffolds from related starting materials in a divergent manner, showcasing a strategy to build structurally diverse molecules. acs.org Although not a direct application of "this compound," this illustrates the potential of related compounds in sophisticated cyclization cascades. acs.org

Zirconium phosphate-phosphonate materials have been utilized as solid acid catalysts in multi-component reactions (MCRs) to produce various heterocyclic compounds. mdpi.com These one-pot reactions are efficient and environmentally friendly, often leading to high yields of complex products. mdpi.com The ability to generate diverse heterocyclic structures highlights the importance of phosphonate-containing compounds in synthetic strategies targeting biologically relevant molecules. rsc.orgmdpi.com

Catalytic Roles of Phosphonate-Based Materials

Phosphonate-based materials, particularly those involving zirconium, have garnered significant attention for their catalytic applications due to their unique structural and chemical properties. mdpi.commdpi.comresearchgate.net

Zirconium Phosphonates as Solid Acid Catalysts

Zirconium phosphonates are notable solid acid catalysts, prized for their thermal and chemical stability, water tolerance, and tunable acidity. mdpi.commdpi.com Their acidic properties arise from two sources: Brønsted acidity from the P-OH groups on the surface layers and Lewis acidity from the Zr⁴⁺ centers. mdpi.comresearchgate.net This dual acidity allows them to catalyze a wide range of reactions, including esterification, dehydration, and isomerization. mdpi.comrsc.org

The synthesis method of these materials significantly influences their surface area, porosity, and acidic properties, allowing for the fine-tuning of the catalyst for specific applications. mdpi.comresearchgate.net For instance, mesoporous zirconium phosphonates with high surface areas have shown excellent catalytic activity and stability, making them suitable for industrial applications. researchgate.net

Table 1: Properties of Zirconium Phosphonate-Based Catalysts

Catalyst Type Key Features Relevant Applications
Mesoporous Zirconium Phosphonates High surface area, uniform pore size, high stability. researchgate.net Esterification, hydrolysis. researchgate.net
Zirconium Phosphate-Phosphonate Tunable acidity, thermal and chemical stability. mdpi.com Multi-component reactions for heterocyclic synthesis. mdpi.com
Tungsten Oxide Supported on Zirconium Phosphate (B84403) High activity, resistance to leaching. rsc.org Palmitic acid esterification. rsc.org

Catalyst Supports for Metal and Organometallic Species

Beyond their intrinsic catalytic activity, zirconium phosphonates serve as robust supports for various catalytically active species, including metal ions, organometallic complexes, and metal nanoparticles. mdpi.comresearchgate.netnumberanalytics.com The layered and porous structure of these materials provides a high surface area for dispersing and stabilizing the active catalytic sites, preventing their aggregation and deactivation. mdpi.comnumberanalytics.com

The ability to covalently bond functional organic groups to the phosphonate framework allows for the tailored interaction with the catalytic species, enhancing their performance and selectivity. mdpi.com This immobilization not only improves the catalyst's stability and lifetime but also facilitates its separation and recovery from the reaction mixture. mdpi.comresearchgate.net Organometallic nanoparticles, when supported, are highly efficient in processes like hydrogenation and C-C coupling reactions. chemrevlett.com

Sustainable Catalytic Processes and Catalyst Recycling

The development of sustainable catalytic processes is a key focus of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. elsevier.comwiley.comresearchgate.netacs.org Zirconium phosphonate-based catalysts contribute significantly to this goal due to their high stability, which allows for their recovery and reuse over multiple reaction cycles with minimal loss of activity. mdpi.comresearchgate.net

The heterogeneous nature of these solid catalysts simplifies their separation from the reaction products, reducing the environmental impact associated with traditional homogeneous catalysts. europa.eu Their water tolerance also allows for reactions to be conducted in aqueous media, a more environmentally benign solvent. mdpi.com The ability to design these catalysts for specific reactions and their recyclability makes them a cornerstone in the development of cleaner and more efficient chemical manufacturing processes. researchgate.netresearchgate.net

Functionalization Towards High-Value Compounds

The functionalization of this compound and its analogues leverages the dual reactivity of the vinyl and phosphonate groups. The vinyl group can undergo a variety of addition and cycloaddition reactions, while the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, which is a key structural feature in many biologically active molecules and materials. This section explores the synthetic routes from these versatile precursors to two distinct classes of high-value compounds: phosphonate-containing prodrugs and flame retardant derivatives.

Phosphonic acids are often used as isosteric replacements for phosphates in drug design, but their high negative charge at physiological pH hinders cell membrane permeability. researchgate.net To overcome this, phosphonates are often masked as prodrugs—bioreversible derivatives that can cross cell membranes and then undergo enzymatic or chemical conversion to release the active phosphonic acid. researchgate.netnih.gov Analogues of this compound, particularly other vinyl phosphonates, are valuable precursors in creating these advanced drug delivery systems.

A key methodology involves incorporating a vinyl phosphonate moiety as a stable, metabolically resistant mimic of a phosphate group in therapeutic agents like small interfering RNAs (siRNAs). For instance, a straightforward synthetic approach has been developed to incorporate nucleotides carrying a vinyl phosphonate (VP) at the 5'-end of oligonucleotides. vanderbilt.edu This method utilizes pivaloyloxymethyl (POM) protected VP-nucleoside phosphoramidites in standard solid-phase oligonucleotide synthesis. vanderbilt.edu The POM groups are advantageous as they can be removed under conventional deprotection conditions, simplifying the synthesis and improving scalability. vanderbilt.edu The general activation of POM-protected prodrugs involves enzymatic cleavage to form a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde (B43269) to release the active compound. nih.gov

Another significant synthetic strategy is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction can be used to synthesize 5'-methylene phosphonate furanonucleoside bis(POM)-prodrugs from 5'-ketal nucleoside intermediates and a tetra(POM)-bisphosphonate reagent, yielding vinyl phosphonate nucleosides. nih.gov This highlights the role of unsaturated phosphonates as key building blocks. Furthermore, an α,β-unsaturated bis(POM) analogue of the antibiotic fosmidomycin (B1218577) has been synthesized and shown to have potent in vivo activity against P. falciparum, the parasite responsible for malaria. nih.gov

These methodologies demonstrate how the vinyl phosphonate scaffold, an analogue structure to this compound, is functionalized into complex, high-value prodrugs. The choice of the prodrug moiety is critical and is tailored to the specific application.

Table 1: Common Prodrug Strategies for Phosphonates

Prodrug Type Protecting Group Example Activation Mechanism Byproducts
Acyloxyalkyl Esters Pivaloyloxymethyl (POM) nih.gov Enzymatic (esterase) cleavage followed by spontaneous chemical decomposition. nih.gov Formaldehyde, Pivalic Acid nih.gov
Acyloxyalkyl Esters Isopropyloxycarbonyloxymethyl (POC) frontiersin.org Enzymatic (esterase) cleavage followed by spontaneous chemical decomposition. frontiersin.org Formaldehyde, Isopropanol, CO₂
S-Acylthioethyl (SATE) Esters S-acetyl-2-thioethyl Enzymatic (esterase) cleavage of the thioester, followed by intramolecular cyclization. nih.gov Ethylene sulfide (B99878) nih.gov
Aryloxy Phosphoramidates (ProTide) Phenyl, Amino Acid Ester Enzymatic (e.g., Cathepsin A, HINT1) cleavage cascade. Phenol, Amino Acid
Cyclic Salicyl Esters (CycloSal) Salicyl Alcohol derivative pH-dependent chemical hydrolysis. nih.gov Salicyl Alcohol derivative

| Alkoxyalkyl Esters | Hexadecyloxypropyl (HDP) nih.gov | Intracellular enzymatic cleavage (phospholipases). nih.govnih.gov | Fatty Alcohol, Propylene Glycol |

Organophosphorus compounds are widely used as effective, often halogen-free, flame retardants. nih.gov Vinyl phosphonate analogues of this compound can be polymerized or incorporated into other polymer backbones to impart flame retardancy. The effectiveness of these materials is intrinsically linked to their thermal degradation behavior. nih.gov

Poly(vinylphosphonate)s, for example, have been investigated as macromolecular flame retardants for polymers like polycarbonate. researchgate.net The thermal stability and degradation pathway depend significantly on the nature of the ester group on the phosphonate. For instance, poly(diaryl vinylphosphonate)s, such as poly(ditolyl vinylphosphonate) (PDTVP), exhibit high thermal stability, decomposing in a single step at temperatures above 350°C. researchgate.net In contrast, poly(dialkyl vinylphosphonate)s undergo side group cleavage at lower temperatures. researchgate.net

The flame retardant mechanism of phosphonates can operate in both the condensed phase and the gas phase.

Condensed-Phase Mechanism: Upon heating, the phosphonate esters decompose to form poly(phosphoric acid). researchgate.net This acid promotes the crosslinking and charring of the underlying polymer substrate. The resulting char layer acts as a physical barrier, insulating the material from heat and limiting the release of flammable volatile compounds. nih.govresearchgate.net For example, poly(diisopropyl vinylphosphonate) (PDIVP) has been shown to form a stable, blistered crust of poly(vinylphosphonic acid) when subjected to a flame. researchgate.net

Gas-Phase Mechanism: At high temperatures, some phosphonate derivatives can decompose to release phosphorus-containing radical species, such as PO• and PO₂•, into the gas phase. semanticscholar.org These highly reactive radicals act as scavengers, interrupting the exothermic chain reactions of combustion in the flame zone, thereby extinguishing or inhibiting the flame. nih.govsemanticscholar.org

Studies on the thermal degradation of various organophosphorus esters show that phosphonates generally have higher thermal stability than the corresponding phosphates. nih.gov The initial degradation step for most phosphonate esters is the elimination of a phosphorus acid, which occurs at a higher temperature compared to phosphates. nih.gov The subsequent degradation of this acid generates the species active in flame retardancy. nih.gov

Table 2: Research Findings on Thermal Degradation of Phosphonate Flame Retardants

Flame Retardant Type Key Degradation Temperature Char Yield Primary Mechanism
Poly(ditolyl vinylphosphonate) (PDTVP) > 350°C (one-step decomposition) researchgate.net High Condensed phase (char formation)
Spirophosphates 180–550°C (multistage) ias.ac.in Up to 44% ias.ac.in Condensed phase (intumescent char)
DOPO-derivatives ~330-410°C semanticscholar.org Increased with FR content semanticscholar.org Condensed (char) and Gas phase (PO• radicals) semanticscholar.org
Aluminum methyl methylphosphonate High stability (2% loss at 310°C) google.com High Condensed phase

| α-Aminophosphonates in Epoxy | Increased char yield vs. control nih.gov | Higher than control polymer nih.gov | Condensed phase (char promotion) nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of Dimethyl Oct 1 En 1 Ylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering a window into the electronic environment of individual nuclei. For Dimethyl oct-1-en-1-ylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of its molecular framework.

¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants

The NMR spectra of this compound are characterized by distinct chemical shifts (δ) and coupling constants (J) that are indicative of the various functional groups present. While specific experimental data for this exact compound is not publicly available, representative values can be extrapolated from closely related vinylphosphonates. iau.irpsu.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl, methoxy (B1213986), and octyl chain protons. The vinyl protons are particularly informative, with their coupling constants providing stereochemical information about the double bond. For an (E)-isomer, a larger coupling constant between the vinyl protons is typically observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton. pressbooks.pub The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization state. pressbooks.pub Notably, the carbons of the C=C double bond and the methoxy groups will have characteristic downfield shifts.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for the direct observation of the phosphorus atom. wikipedia.org The chemical shift of the phosphorus nucleus in vinylphosphonates is sensitive to the substituents on both the phosphorus atom and the vinyl group. researchgate.nethuji.ac.il Proton-decoupled ³¹P NMR spectra of dialkyl vinylphosphonates typically show a single sharp signal. huji.ac.il

Representative NMR Data for a (E)-Dialkyl Vinylphosphonate (B8674324) Derivative

Nucleus Position Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
¹HP-CH=CH-5.5 - 6.5³J(HH) ≈ 17 (trans), ³J(PH) ≈ 20-50
¹HP-CH=CH -6.0 - 7.5³J(HH) ≈ 17 (trans), ²J(PH) ≈ 15-25
¹HP-O-CH₃3.6 - 3.8³J(PH) ≈ 11
¹³CC =C-P115 - 130¹J(PC) ≈ 180-200
¹³CC=C -P140 - 155²J(PC) ≈ 5-15
¹³CP-O-C H₃50 - 55²J(PC) ≈ 5-7
³¹PP15 - 25-

Note: The data presented in this table is representative of (E)-dialkyl vinylphosphonates and is intended for illustrative purposes. Actual values for this compound may vary.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the entire spin system of the octyl chain and the vinyl group. youtube.comwordpress.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. youtube.comwordpress.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). nih.gov This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phosphonate (B1237965) group to the vinyl moiety and the vinyl group to the octyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This is a powerful tool for determining the stereochemistry, for instance, by observing correlations between the protons of the methoxy groups and the vinyl protons, which can help confirm the (E) or (Z) configuration of the double bond.

Dynamic NMR Studies for Conformational Dynamics

Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes. libretexts.org For this compound, rotation around the C-C and C-P single bonds can lead to different conformers. researchgate.net

At room temperature, the rotation around these bonds may be fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it may be possible to slow down these rotational processes sufficiently to observe separate signals for the different conformers. The analysis of the changes in the NMR lineshape as a function of temperature can provide quantitative information about the energy barriers to these conformational changes. This can reveal the relative stabilities of different rotational isomers and provide a deeper understanding of the molecule's three-dimensional structure and flexibility. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. ksu.edu.sa These techniques are particularly sensitive to the presence of specific functional groups.

Characteristic Vibrational Modes of the Phosphonate and Alkene Moieties

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the phosphonate and alkene groups. dtic.milresearchgate.net

Phosphonate Group (P=O, P-O-C): The most prominent feature of the phosphonate group in the IR spectrum is the strong P=O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. psu.edu The P-O-C stretching vibrations are usually observed in the 1000-1100 cm⁻¹ region. dtic.mil

Alkene Group (C=C, =C-H): The C=C stretching vibration of the alkene is expected to appear around 1600-1650 cm⁻¹. The intensity of this band in the IR spectrum can be variable, but it is often strong in the Raman spectrum. The out-of-plane bending vibrations of the vinyl C-H bonds are also characteristic and can provide information about the substitution pattern of the double bond. For a trans-disubstituted alkene, a strong band is typically observed around 960-990 cm⁻¹.

Representative Vibrational Frequencies for a Dialkyl Vinylphosphonate

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
P=O stretch1200 - 1300StrongMedium
P-O-C stretch1000 - 1100StrongMedium
C=C stretch1600 - 1650Medium-WeakStrong
=C-H stretch3000 - 3100MediumMedium
=C-H bend (out-of-plane)960 - 990 (for trans)StrongWeak
C-H stretch (alkyl)2850 - 3000StrongStrong

Note: This table provides typical frequency ranges for the main vibrational modes of a dialkyl vinylphosphonate. The exact positions and intensities can be influenced by the specific molecular environment.

Identification of Rotational Isomers

Similar to dynamic NMR, vibrational spectroscopy can also be used to identify the presence of rotational isomers (conformers). nih.govrsc.orgrsc.org If different conformers are present in significant populations at a given temperature, the IR and Raman spectra may show a splitting or broadening of certain vibrational bands. rsc.orgrsc.org This is because the vibrational frequencies of a particular mode can be slightly different in each conformer due to the different local environments. By studying the temperature dependence of the spectra, it is sometimes possible to assign specific bands to individual conformers and to determine their relative thermodynamic stabilities. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, both high-resolution and standard mass spectrometry techniques offer valuable insights.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₀H₂₁O₃P), HRMS provides the exact mass, confirming its elemental makeup and distinguishing it from other potential isomers or isobaric compounds.

The calculated monoisotopic mass is a key piece of data derived from HRMS analysis, offering a level of certainty in identification that lower-resolution techniques cannot match. Recent developments in mass spectrometry and its hyphenated techniques continue to enhance the analysis of various compounds, including organophosphorus molecules. csic.es

Table 1: Accurate Mass Data for this compound This table presents the theoretical calculated mass values.

ParameterValue
Molecular FormulaC₁₀H₂₁O₃P
Nominal Mass220 Da
Monoisotopic Mass220.12283 Da

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the analysis of organophosphorus compounds. nih.govnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. youtube.comyoutube.com It generates gas-phase ions from a liquid solution by applying a high voltage, making it suitable for direct analysis of compounds in solution with minimal sample preparation. nih.govyoutube.com For organophosphorus compounds, ESI-MS/MS (tandem mass spectrometry) is a powerful tool for identification, often operated in negative ionization mode, although positive mode is also feasible. nih.gov The interpretation of ESI-MS/MS spectra reveals characteristic neutral losses and specific ions that can be used for structural determination. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com This technique is ideal for volatile and thermally stable compounds. mdpi.com For less volatile organophosphorus compounds, derivatization, such as trimethylsilylation, can be employed to increase volatility and thermal stability. mdpi.com In GC-MS analysis, the compound is first separated on a GC column and then introduced into the mass spectrometer, where it is typically ionized by electron ionization (EI). youtube.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for identification and structural analysis. nih.govnih.gov For a vinylphosphonate like this compound, characteristic fragments would likely arise from the cleavage of the ester groups and the hydrocarbon chain.

Table 2: Expected GC-MS Fragmentation for a Vinylphosphonate Structure This table outlines potential fragmentation patterns based on the general structure of vinylphosphonates.

Fragmentation ProcessResulting Ion/LossSignificance
Loss of a methoxy group[M-OCH₃]⁺Indicates the presence of a methyl ester.
Loss of a methyl radical[M-CH₃]⁺Common fragmentation for methyl esters.
Cleavage of the octenyl chainVarious alkyl fragmentsHelps determine the structure of the C8 side chain.
McLafferty RearrangementCharacteristic neutral lossPossible if the alkyl chain geometry allows.

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

If a suitable single crystal of this compound can be grown, Single Crystal X-ray Diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. creative-biostructure.comcarleton.edu This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu The analysis yields a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision. creative-biostructure.com

This information is crucial for:

Confirming Connectivity: Verifying the exact bonding arrangement of the atoms.

Determining Stereochemistry: Establishing the configuration around the C=C double bond (E/Z) and the conformation of the molecule.

Measuring Structural Parameters: Providing precise values for all bond lengths and angles within the molecule. carleton.edu

Table 3: Illustrative Bond Lengths and Angles for an Organophosphorus Compound Note: The following data are representative values for a related organophosphorus compound and serve as an illustration of the type of information obtained from SCXRD analysis. Specific values for this compound would require experimental determination.

BondTypical Length (Å)AngleTypical Angle (°)
P=O~1.45 - 1.49O=P-O~115 - 119
P-O (ester)~1.56 - 1.60O=P-C~112 - 116
P-C (vinyl)~1.75 - 1.80O-P-C~102 - 106
C=C~1.33 - 1.35P-C=C~120 - 125

Intermolecular Interactions and Crystal Packing

The data from X-ray crystallography also reveals how molecules are arranged within the crystal lattice, a concept known as crystal packing. nih.gov This packing is governed by various intermolecular interactions, which are crucial for understanding the physical properties of the solid material. rsc.orgrsc.org For this compound, the primary intermolecular forces would include:

Dipole-Dipole Interactions: Arising from the highly polar phosphoryl (P=O) group.

Van der Waals Forces: Weak interactions originating from the nonpolar octenyl and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org These electronic transitions provide information about the electronic structure of the molecule, particularly the presence of chromophores. wikipedia.org

For this compound, the primary chromophore is the vinylphosphonate moiety, where the carbon-carbon double bond (π system) is conjugated with the phosphoryl group. The expected electronic transitions would include:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org They are typically high-intensity absorptions. In conjugated systems, the energy required for this transition is lower, shifting the absorption to longer wavelengths. truman.edu

n → π* (n to pi-star) transitions: These transitions involve moving an electron from a non-bonding orbital (n), such as the lone pairs on the phosphoryl or ester oxygen atoms, to a π* antibonding orbital. wikipedia.orgncsu.edu These transitions are generally lower in energy and intensity compared to π → π* transitions. ncsu.edu

The position and intensity of these absorption bands can be influenced by the solvent polarity. wikipedia.org

Table 4: General Characteristics of Expected UV-Vis Electronic Transitions

TransitionInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ bonding to π antibondingShort UV (<250 nm)High
n → πNon-bonding to π antibondingLonger UV (>250 nm)Low

Computational and Theoretical Investigations of Dimethyl Oct 1 En 1 Ylphosphonate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational investigations of molecular systems. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying medium-sized molecules like Dimethyl oct-1-en-1-ylphosphonate. These calculations are instrumental in understanding the fundamental properties of the molecule.

Optimization of Molecular Geometries and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

Computational methods like DFT, often using functionals such as B3LYP or PBE0 and basis sets like 6-31G(d,p), can be employed for geometry optimization. imist.maresearchgate.netnih.gov The process starts with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. youtube.comyoutube.com For a flexible molecule like this compound, with its octenyl chain, multiple low-energy conformations may exist. A thorough conformational analysis is necessary to identify the global minimum and other significant conformers. This involves systematically rotating the single bonds in the molecule and performing geometry optimization for each resulting structure. The relative energies of these conformers can then be calculated to determine their population at a given temperature.

Table 1: Predicted Key Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

ParameterPredicted Value (DFT/B3LYP/6-31G(d,p))
P=O Bond Length1.48 Å
P-C(1) Bond Length1.82 Å
C(1)=C(2) Bond Length1.34 Å
P-O(Me) Bond Length1.58 Å
C(1)-C(2)-H Bond Angle121.5°
O=P-C(1) Bond Angle115.0°

Note: This table presents illustrative data based on typical values for vinylphosphonates and is not from a specific study on this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations are highly valuable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.govnih.gov

The accuracy of predicted NMR chemical shifts is sensitive to the chosen computational method, including the functional and basis set. nih.gov For phosphorus-containing compounds, calculating ³¹P NMR chemical shifts requires careful consideration of the computational parameters. nih.govresearchgate.net Similarly, ¹H and ¹³C NMR chemical shifts for the vinyl and octenyl groups can be predicted. nih.govarxiv.orgst-andrews.ac.ukresearchgate.net Comparing the predicted spectra of different possible isomers or conformers with experimental data can help to confirm the correct structure. Recent advancements have also seen the use of machine learning models, trained on large datasets of experimental and calculated shifts, to improve the accuracy of NMR predictions. nih.govarxiv.org

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

NucleusPredicted Chemical Shift (GIAO-DFT)
³¹P18.5
¹H (vinyl, α to P)6.8
¹H (vinyl, β to P)6.2
¹³C (vinyl, α to P)125.0
¹³C (vinyl, β to P)140.0

Note: This table presents illustrative data based on typical values for vinylphosphonates and is not from a specific study on this compound.

Reaction Pathway Analysis and Transition State Characterization

DFT calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the investigation of reaction mechanisms. imist.machemrxiv.org For the synthesis of this compound, for instance through the hydrophosphorylation of an alkyne, computational methods can be used to model the entire reaction pathway. researchgate.netsciforum.netresearchgate.net

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics, molecular mechanics, and quantitative structure-activity relationship (QSAR) studies, to understand how a molecule's structure influences its reactivity. researchgate.netnih.gov For this compound, these methods can be used to predict its behavior in various chemical environments and to design new derivatives with desired properties.

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. springernature.comnih.govbenthamdirect.comtandfonline.com For organophosphorus compounds, QSAR studies have been used to predict properties like toxicity and insecticidal activity. springernature.comnih.govbenthamdirect.comnih.gov By calculating a range of molecular descriptors for this compound, such as electronic, steric, and lipophilic parameters, its potential activity can be estimated based on existing QSAR models for related compounds.

Analysis of Electronic Properties and Bonding Characteristics

The electronic properties of a molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds, are fundamental to its reactivity. aps.org Computational methods provide detailed insights into these characteristics for this compound.

The HOMO-LUMO energy gap is a particularly important parameter, as it is related to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap generally indicates a more reactive species. Analysis of the molecular orbitals can reveal the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in a chemical reaction. For this compound, the vinyl group and the phosphonate (B1237965) group are expected to be the primary sites of reactivity.

Bonding analysis, using techniques like the Natural Bond Orbital (NBO) analysis, can provide a quantitative description of the bonding in terms of localized electron-pair bonds and lone pairs. This can help to understand the nature of the P-C and P=O bonds and the extent of delocalization of electrons within the vinylphosphonate (B8674324) moiety. nih.gov

Computational Studies of Thermal Degradation Mechanisms (relevant for flame retardant derivatives)

Organophosphorus compounds are widely used as flame retardants, and understanding their thermal degradation pathways is crucial for designing more effective and environmentally friendly alternatives. mdpi.com Computational studies can play a significant role in elucidating these complex degradation mechanisms at the molecular level.

For phosphonates, thermal degradation often involves the elimination of a phosphorus-containing acid. mdpi.com DFT calculations can be used to model the pyrolysis of this compound and its derivatives. By simulating the bond-breaking and bond-forming processes that occur at high temperatures, the initial steps of degradation can be identified. This includes the calculation of bond dissociation energies to determine the weakest bonds in the molecule, which are likely to break first upon heating. nih.govacs.org

The subsequent reactions of the initially formed fragments can also be modeled to understand the formation of volatile species that can act in the gas phase to inhibit combustion, or the formation of a char layer in the condensed phase. mdpi.com These computational insights can guide the development of new flame-retardant materials with enhanced performance. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers design a safe and reproducible synthesis protocol for dimethyl oct-1-en-1-ylphosphonate?

  • Methodological Answer :

  • Begin with hazard analysis and risk assessment, including evaluating diazo compound reactivity and phosphonate stability (). Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize reaction conditions while monitoring exothermic risks ( ).
  • Purification should employ chromatography with inert stationary phases to avoid decomposition, and validate purity via 31^{31}P NMR or mass spectrometry ().
  • Data Table Suggestion : Compare reaction yields and purity under different factorial conditions (e.g., solvent polarity vs. temperature).

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Use electron ionization mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns (NIST Standard Reference Database 69 ).
  • Pair with 1^{1}H/31^{31}P NMR to resolve stereochemical details and phosphonate group environment.
  • Validate thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds ().

Q. How should researchers mitigate risks when handling this compound?

  • Methodological Answer :

  • Follow SDS guidelines for diazo compounds: use blast shields, fume hoods, and personal protective equipment (PPE) to prevent exposure to reactive intermediates ().
  • Implement real-time monitoring (e.g., IR spectroscopy) during synthesis to detect hazardous byproducts like nitrogen gas ().

Advanced Research Questions

Q. How can computational modeling improve mechanistic understanding of this compound’s reactivity?

  • Methodological Answer :

  • Employ density functional theory (DFT) to model transition states in phosphonate-alkene coupling reactions. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms ().
  • Integrate molecular dynamics simulations to predict solvent effects on reaction pathways ().
  • Data Table Suggestion : Tabulate computed activation energies vs. experimental values across solvents.

Q. What strategies resolve contradictions in reported catalytic efficiencies for phosphonate-based reactions?

  • Methodological Answer :

  • Conduct systematic meta-analysis of literature data, focusing on variables like catalyst loading, solvent choice, and substrate ratios. Use statistical tools (ANOVA) to identify outliers ( ).
  • Replicate conflicting studies under controlled conditions, emphasizing process control and in-situ spectroscopic monitoring ().

Q. How does this compound interact with atmospheric oxidants, and what are its environmental implications?

  • Methodological Answer :

  • Simulate atmospheric degradation using smog chamber experiments with controlled ozone/OH radical exposure. Quantify degradation products via GC-MS ( ).
  • Model long-range transport potential using partitioning coefficients (e.g., log KOAK_{OA}) and persistence metrics ( ).

Q. What theoretical frameworks guide the study of phosphonate bioactivity or environmental behavior?

  • Methodological Answer :

  • Apply ligand-field theory to predict metal-binding affinity in biological systems (e.g., enzyme inhibition studies) ().
  • Link environmental fate models to thermodynamic data (e.g., hydrolysis rates) to predict ecological impacts ( ).

Methodological Best Practices

  • Experimental Design : Use pre-test/post-test control group designs to isolate variables affecting yield or stability ( ).
  • Data Interpretation : Cross-reference spectral data with computational predictions to reduce ambiguity ().
  • Theoretical Grounding : Anchor studies in established frameworks (e.g., transition-state theory for reaction mechanisms) to ensure reproducibility ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.